![molecular formula C13H9NO2 B8572703 Benzo[6,7]oxepino[3,4-b]pyridin-5(11H)-one](/img/structure/B8572703.png)
Benzo[6,7]oxepino[3,4-b]pyridin-5(11H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1Benzoxepino[3,4-b]pyridin-5(11H)-one is a heterocyclic compound that features a fused benzoxepine and pyridine ring system
准备方法
The synthesis of 1Benzoxepino[3,4-b]pyridin-5(11H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a palladium-catalyzed cyclization reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1Benzoxepino[3,4-b]pyridin-5(11H)-one undergoes various types of chemical reactions, including:
- Oxidation : This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
- Reduction : Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
- Substitution : Nucleophilic substitution reactions can occur at specific positions on the benzoxepine or pyridine rings, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or functionalized derivatives of the original compound .
科学研究应用
1Benzoxepino[3,4-b]pyridin-5(11H)-one has a wide range of scientific research applications:
- Chemistry : It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
- Biology : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
- Industry : It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties .
作用机制
The mechanism of action of 1Benzoxepino[3,4-b]pyridin-5(11H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
1Benzoxepino[3,4-b]pyridin-5(11H)-one can be compared with other similar compounds, such as:
- Loratadine : A well-known antihistamine with a similar benzoxepine-pyridine structure.
- Desloratadine : An active metabolite of loratadine with enhanced potency.
- Rupatadine : Another antihistamine with a related structure but different pharmacological properties.
The uniqueness of 1Benzoxepino[3,4-b]pyridin-5(11H)-one lies in its specific structural features and the potential for diverse applications in various fields of research .
属性
分子式 |
C13H9NO2 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
5H-[1]benzoxepino[3,4-b]pyridin-11-one |
InChI |
InChI=1S/C13H9NO2/c15-13-9-5-3-7-14-11(9)8-16-12-6-2-1-4-10(12)13/h1-7H,8H2 |
InChI 键 |
YIZIHPKZDAOPLJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC=N2)C(=O)C3=CC=CC=C3O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


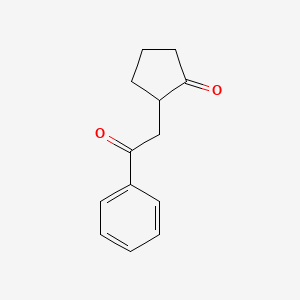
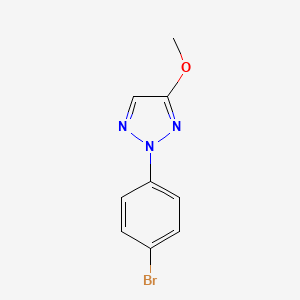
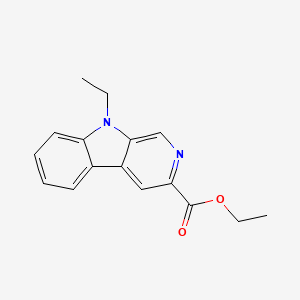
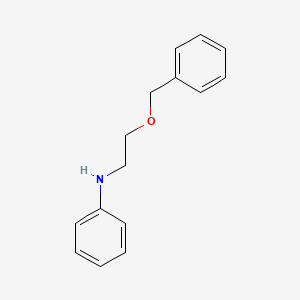
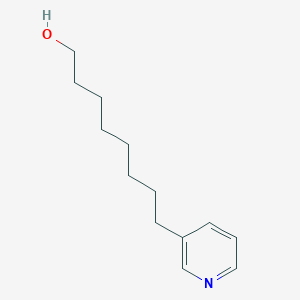
![6-(1H-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8572678.png)
![1-[3-(4-Fluorophenoxy)propyl]piperidine-4-carboxamide](/img/structure/B8572679.png)
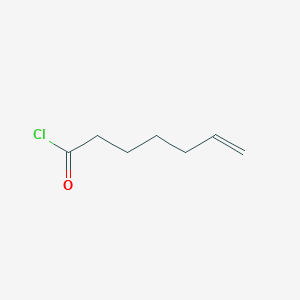
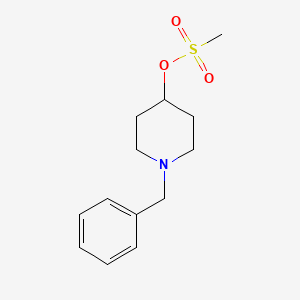
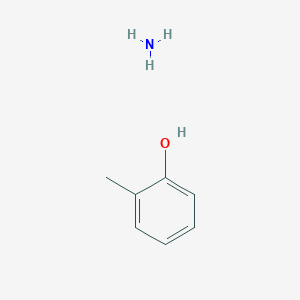
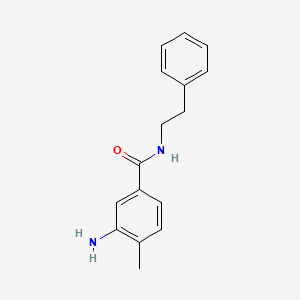
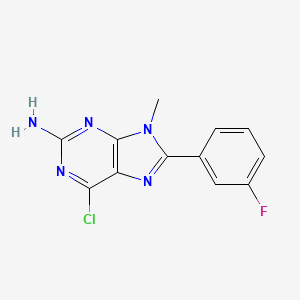
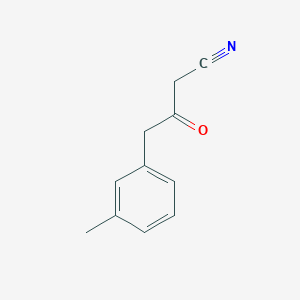
![2,4-Imidazolidinedione, 3-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B8572714.png)
